molecular formula C9H8ClNO3 B1331323 N-(1,3-benzodioxol-5-yl)-2-chloroacetamide CAS No. 227199-07-7

N-(1,3-benzodioxol-5-yl)-2-chloroacetamide

Cat. No. B1331323
M. Wt: 213.62 g/mol
InChI Key: HBIYZYYNHWRQMC-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-2-chloroacetamide is a chemical compound that is not directly mentioned in the provided papers. However, the papers discuss various related compounds with similar structural motifs or functional groups, such as N-alkoxy α-halogenoacetamides, N-aryl-2-chloroacetamides, and other acetamide derivatives with potential pharmacological activities. These compounds are of interest due to their potential use in medicinal chemistry and as building blocks for the synthesis of various heterocyclic compounds .

Synthesis Analysis

The synthesis of related compounds involves the cyclization of N-alkoxy α-halogenoacetamides with N-(2-chloromethyl)aryl amides to produce 1,2,4,5-tetrahydro-1,4-benzodiazepine-3-one derivatives with high yields under mild reaction conditions . Another synthetic route described involves the use of N-aryl-2-chloroacetamides as electrophilic building blocks to form thiazolo[3,2-a]pyrimidinone products . These methods highlight the versatility of chloroacetamide derivatives in constructing complex molecular structures.

Molecular Structure Analysis

The molecular structures of the synthesized compounds are confirmed through various analytical and spectral studies, including single crystal X-ray data . The structural analysis is crucial for understanding the reactivity and potential interactions of these compounds with biological targets.

Chemical Reactions Analysis

The chemical reactions involving these compounds are characterized by their ability to undergo cyclization and ring annulation to form diverse heterocyclic structures. The reactivity of the chloroacetamide group plays a pivotal role in these transformations, as seen in the synthesis of benzodiazepine derivatives and thiazolo[3,2-a]pyrimidinones .

Physical and Chemical Properties Analysis

While the physical and chemical properties of N-(1,3-benzodioxol-5-yl)-2-chloroacetamide are not directly reported, the properties of similar compounds can be inferred. These properties are typically characterized by spectroscopic techniques such as NMR, IR, and mass spectrometry, which provide insights into the purity, molecular weight, and structural features of the compounds . The solubility, melting points, and stability of these compounds are also important parameters that can affect their application in further chemical reactions and potential use in drug development.

Future Directions

The study of “N-(1,3-benzodioxol-5-yl)-2-chloroacetamide” could potentially be interesting from a synthetic or medicinal chemistry perspective. Future research could explore the synthesis of this compound, its reactivity, and potential biological activity .

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO3/c10-4-9(12)11-6-1-2-7-8(3-6)14-5-13-7/h1-3H,4-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBIYZYYNHWRQMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10352860
Record name N-(2H-1,3-Benzodioxol-5-yl)-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-yl)-2-chloroacetamide

CAS RN

227199-07-7
Record name N-(2H-1,3-Benzodioxol-5-yl)-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2H-1,3-benzodioxol-5-yl)-2-chloroacetamide
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